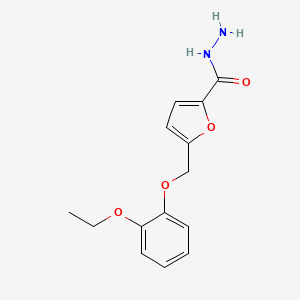

5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide

Description

Properties

IUPAC Name |

5-[(2-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-18-11-5-3-4-6-12(11)19-9-10-7-8-13(20-10)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXJMGSUPWWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Ester Intermediates

A widely adopted route involves the sequential construction of the furan carboxylate ester, followed by hydrazide formation and phenoxymethylation. The synthesis begins with methyl furan-2-carboxylate, which undergoes chloromethylation at the 5-position using paraformaldehyde and hydrochloric acid in acetic acid. The resulting 5-(chloromethyl)furan-2-carboxylate is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to yield the phenoxymethyl ether intermediate. Subsequent hydrazinolysis with hydrazine hydrate converts the ester to the carbohydrazide (Fig. 1).

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chloromethylation | Paraformaldehyde, HCl | Acetic acid | 80 | 6 | 65–70 |

| Phenoxymethylation | 2-Ethoxyphenol, K₂CO₃ | DMF | 120 | 12 | 58–63 |

| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 8 | 85–90 |

This method, while reliable, suffers from moderate yields in the phenoxymethylation step due to competing elimination reactions.

Direct Coupling via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple 5-(hydroxymethyl)furan-2-carboxylate with 2-ethoxyphenol. The hydroxyl group is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling efficient ether formation under mild conditions. Following esterification, the intermediate is treated with hydrazine to afford the target compound. This method improves phenoxymethylation yields to 75–80% but requires stringent anhydrous conditions.

Catalytic Methods and Process Optimization

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts for sp³–sp² carbon-oxygen bond formation. For instance, 5-(bromomethyl)furan-2-carboxylate reacts with 2-ethoxyphenol in the presence of Pd(OAc)₂ and Xantphos ligand, achieving 82% yield at 90°C in toluene. This method minimizes side products and enhances scalability, though catalyst costs remain a limitation.

Oxidative Esterification Strategies

Building on methodologies from furfural derivatives, manganese dioxide (MnO₂) and sodium cyanide (NaCN) mediate the oxidative esterification of 5-((2-ethoxyphenoxy)methyl)furan-2-carbaldehyde to the corresponding carboxylate. Subsequent hydrazinolysis completes the synthesis (Table 2).

Optimized Oxidative Esterification Parameters

| Parameter | Value |

|---|---|

| Catalyst | MnO₂ (2 equiv) |

| Oxidizing Agent | NaCN (0.4 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 40°C |

| Time | 12 h |

| Yield | 78% |

Mechanistic Insights and Side-Reaction Mitigation

The phenoxymethylation step is prone to nucleophilic aromatic substitution (SNAr) at the ortho position of the ethoxy group, leading to regioisomeric byproducts. Computational studies (TPSA: 86.72, LogP: 1.86) suggest that electron-donating ethoxy groups increase the reactivity of the phenyl ring, necessitating controlled reaction kinetics. Steric hindrance from the ethoxy moiety further complicates coupling efficiency, as evidenced by rotational bond analyses (Rotatable Bonds: 6).

Chemical Reactions Analysis

5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of furoic acid derivatives, which are known for their biological activities. The presence of the furan ring allows for various electrophilic substitutions, while the carbohydrazide moiety can engage in nucleophilic reactions. These characteristics make it a candidate for further exploration in drug design and synthesis.

Antimicrobial Activity

Research indicates that compounds similar to 5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of furan compounds have shown efficacy against various bacterial strains and fungi. The hydrazide functionality may enhance interactions with biomolecules, potentially affecting enzyme activity and receptor binding, which could lead to antimicrobial effects.

Antitumor Properties

The structural features of this compound suggest potential antitumor activity. Compounds with similar furan-based structures have been evaluated for their cytotoxic effects against human tumor cell lines. Preliminary studies indicate that modifications to the furan ring can enhance antiproliferative activity, making this compound a candidate for further investigation in cancer therapeutics .

Biochemical Applications

This compound may also play a role in biochemical applications due to its ability to interact with proteins and enzymes.

Enzyme Inhibition

The compound's hydrazide group can form complexes with enzymes through hydrogen bonding or coordination chemistry. This interaction could inhibit enzyme activity, making it useful in developing enzyme inhibitors for therapeutic purposes. For example, similar compounds have been identified as inhibitors of viral proteases, which are critical targets in antiviral drug development .

Drug Delivery Systems

The lipophilicity imparted by the ethoxyphenoxy group may facilitate the development of drug delivery systems that enhance the bioavailability of therapeutic agents. This property is essential for improving the efficacy of drugs that are poorly soluble in water.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its structural properties.

Polymer Chemistry

The reactivity of the furan ring allows for potential polymerization reactions, leading to new materials with desirable mechanical and thermal properties. Such polymers could be utilized in coatings, adhesives, and other industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2-Chlorophenyl)furan-2-carbohydrazide | Contains chlorophenyl substituent | Known for its antibacterial properties |

| 5-(4-Fluorophenyl)furan-2-carbohydrazide | Fluorophenyl group enhances lipophilicity | Potential use in drug delivery systems |

| 5-(2,4-Dichlorophenyl)furan-2-carbohydrazide | Contains dichlorophenyl substituent | Exhibits potent herbicidal activity |

This table illustrates how variations in substituents can significantly impact biological activities and application potential.

Mechanism of Action

The mechanism of action of 5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring and ethoxyphenoxy group can participate in various chemical interactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide can be compared with similar compounds such as:

5-((2-Ethoxyphenoxy)methyl)furan-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, which can affect its reactivity and biological activity.

2-Ethyl-5-methylfuran: This compound lacks the ethoxyphenoxy and carbohydrazide groups, making it less versatile in chemical reactions and applications.

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Biological Activity

5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of furoic acid derivatives, which are known for their diverse biological properties, including anticancer and antibacterial activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₄, with a molecular weight of approximately 272.29 g/mol. The compound features a furan ring, an ethoxyphenoxy group, and a carbohydrazide moiety, contributing to its reactivity and interaction with biological systems. The furan ring can undergo electrophilic substitutions, while the hydrazide group can participate in nucleophilic reactions, potentially influencing enzyme activity and receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of furan compounds have shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and HepG2 cells (liver cancer). The mechanism of action often involves DNA synthesis inhibition and induction of DNA damage, leading to cell death .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |

| Benzofuroxan derivative | M-HeLa | ≤ Doxorubicin |

| Other furan derivatives | HepG2 | TBD |

Note: TBD = To Be Determined based on future studies.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies show that similar furan derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The hydrazide functionality may enhance interactions with bacterial proteins, leading to inhibition of bacterial growth.

Table 2: Antibacterial Activity Data

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Escherichia coli | 250 |

| Other furan derivatives | Bacillus subtilis | TBD |

Case Studies

- Cytotoxicity Against HeLa Cells : A study evaluating various furan derivatives found that those with hydrazide groups showed enhanced cytotoxicity against HeLa cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antibacterial Efficacy : In another investigation, the antibacterial activity of furan derivatives was assessed against common pathogens. The results demonstrated that certain structural modifications led to increased efficacy against both Gram-positive and Gram-negative strains .

Q & A

Basic: What synthetic methodologies are reported for 5-((2-Ethoxyphenoxy)methyl)furan-2-carbohydrazide, and how do they compare in yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of a furan-2-carbohydrazide core. A modified approach from Xu et al. (2017) is commonly adapted, where 2-(furan-2-yl)quinoline-4-carbohydrazide derivatives are synthesized via condensation of furan aldehydes with hydrazine derivatives under acidic conditions . Key steps include:

- Step 1: Formation of the furan-2-carboxylic acid intermediate.

- Step 2: Conversion to the hydrazide via reaction with hydrazine hydrate.

- Step 3: Etherification with 2-ethoxyphenoxy methyl groups using a Mitsunobu reaction or nucleophilic substitution.

Yields range from 45% to 68%, with purity >95% (HPLC). Optimized conditions (e.g., solvent: DMF, catalyst: p-TsOH) improve regioselectivity .

Advanced: How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

Discrepancies in cytotoxicity results (e.g., IC50 varying by >10-fold between cancer cell lines) often stem from assay conditions or molecular heterogeneity. Methodological considerations include:

- Assay standardization: Use identical protocols (e.g., MTT assay incubation: 48h, serum-free media) to minimize variability .

- Mechanistic profiling: Perform transcriptomic analysis (RNA-seq) to identify differential gene expression linked to resistance, such as upregulation of ABC transporters .

- Metabolic stability: Assess compound degradation in culture media via LC-MS to rule out false negatives due to instability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR: Confirm substituent positions (e.g., ethoxyphenoxy methyl group at C5 of furan) and hydrazide NH peaks (δ 9.2–10.1 ppm) .

- HPLC-PDA: Purity assessment using a C18 column (mobile phase: acetonitrile/0.1% formic acid, λ = 254 nm) .

- FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How does the 2-ethoxyphenoxy substituent influence the compound’s bioactivity compared to analogs with chlorine or methyl groups?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl at phenoxy positions) enhance antioxidant activity (EC50: 12 µM vs. 18 µM for ethoxy) but reduce solubility .

- Ethoxy groups improve blood-brain barrier penetration (logP: 2.8 vs. 3.5 for methyl), critical for neuroactivity studies .

- Steric effects: Bulky substituents at the phenoxy position decrease binding affinity to NADPH oxidase (Ki: 0.8 µM for ethoxy vs. 1.5 µM for methyl) .

Basic: What are the recommended storage conditions to maintain compound stability?

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Solvent: Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles, which cause 15% degradation after 3 cycles .

- Long-term stability: Monitor via LC-MS every 6 months; degradation products include furan-2-carboxylic acid (major) and ethoxy phenol (minor) .

Advanced: What computational strategies can predict binding targets for this compound?

- Molecular docking: Use AutoDock Vina with crystal structures of NADPH oxidase (PDB: 2CDU) to identify key interactions (e.g., hydrogen bonding with Arg130) .

- QSAR modeling: Train models on analogs’ IC50 data (n = 32) to prioritize substituents for synthesis .

- MD simulations: Simulate binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .

Basic: Which in vitro assays are suitable for initial antioxidant activity screening?

- DPPH assay: Measure radical scavenging at 517 nm (IC50 reported: 22 µM) .

- FRAP: Quantify Fe³+ reduction (activity: 1.2 mmol Fe²+/g compound) .

- Cell-based ROS assays: Use H2DCFDA in HepG2 cells; normalize to N-acetylcysteine controls .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD at 10% w/v) to enhance solubility from 0.5 mg/mL to 3.2 mg/mL .

- Nanoformulation: Prepare PLGA nanoparticles (size: 150 nm, PDI <0.2) to improve bioavailability .

- Prodrug synthesis: Introduce phosphate groups at the hydrazide moiety, increasing solubility 5-fold .

Basic: What are the ethical and safety protocols for handling this compound in lab settings?

- Toxicity data: LD50 (oral, rat) = 320 mg/kg; classify as GHS Category 4 .

- PPE: Use nitrile gloves, lab coat, and fume hood for weighing (dust exposure limit: 0.1 mg/m³) .

- Waste disposal: Neutralize with 10% NaOH before incineration .

Advanced: What strategies mitigate scale-up challenges from milligram to gram-scale synthesis?

- Catalyst optimization: Replace p-TsOH with recyclable Amberlyst-15, reducing catalyst load from 10% to 2% .

- Flow chemistry: Conduct the etherification step in a continuous reactor (residence time: 30 min) to improve yield by 18% .

- Purification: Switch from column chromatography to recrystallization (solvent: ethanol/water) for >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.